molecular formula C14H18N2O5 B1460020 2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid CAS No. 2203016-69-5

2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid

Cat. No. B1460020
M. Wt: 294.3 g/mol
InChI Key: SOLBCJOTDKNCES-UHFFFAOYSA-N
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Description

Organic compounds like “2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid” often have complex structures with multiple functional groups . They can be part of larger molecules and participate in various chemical reactions .


Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . These reactions are important for synthesis problems .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the bonds between them . The structure can be analyzed using various techniques, including X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the functional groups present . Reactions can occur at different positions in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like color, density, hardness, melting and boiling points . These properties can be determined through various experimental methods .

Scientific Research Applications

Medicinal Chemistry Applications

A patent evaluation for a novel DP2 receptor antagonist, which includes salts and crystalline forms of a related compound, highlights its potential use in treating inflammatory and respiratory diseases, such as asthma. The evaluation presents Phase I clinical data, suggesting the compound's relevance in therapeutic applications (Norman, 2011).

Structural and Spectroscopic Characterization

The compound has been characterized structurally and spectroscopically, enhancing understanding of its physical and chemical properties. A study involving infrared and Raman spectroscopies, combined with Density Functional Theory (DFT) calculations, provided insights into the compound's vibrational properties. This research aids in the precise understanding of its structure and behavior in different forms (Leyton et al., 2013).

Organic Synthesis

In organic synthesis, derivatives of this compound have been utilized in various reactions. For instance, research on the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester demonstrates the compound's versatility and potential in developing new chemical entities (Wang Yu-huan, 2009).

Safety And Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties . It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions in the study of a compound could involve further exploration of its properties, potential uses, and mechanisms of action .

properties

IUPAC Name

2-[2-(phenylmethoxycarbonylamino)butanoylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-2-11(13(19)15-8-12(17)18)16-14(20)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,19)(H,16,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLBCJOTDKNCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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